The compound is derived from indazole, a bicyclic structure composed of a five-membered ring fused to a six-membered ring. The presence of halogen atoms (chlorine and iodine) enhances its reactivity and biological activity. It is cataloged under the Chemical Abstracts Service with the number 885519-56-2, indicating its recognition in chemical literature and databases.
The synthesis of 6-chloro-4-iodo-1H-indazole typically involves halogenation reactions starting from indazole derivatives. A common synthetic route includes:
For large-scale production, processes may include:
The molecular structure of 6-chloro-4-iodo-1H-indazole can be described as follows:
6-Chloro-4-iodo-1H-indazole is involved in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes:
The mechanism of action for 6-chloro-4-iodo-1H-indazole involves its interaction with specific molecular targets within biological systems:
The compound has shown potential in binding to enzymes or receptors, modulating their activity. This interaction can lead to various pharmacological effects depending on the specific biological pathway involved.
Indazoles are known to influence multiple biochemical pathways, which may include:
Research indicates that derivatives of this compound exhibit promising inhibitory effects against certain cancer cell lines, highlighting its potential therapeutic applications .
6-Chloro-4-iodo-1H-indazole has several significant applications:
Palladium catalysis enables regioselective iodination at the C4 position of 6-chloroindazole scaffolds. This method employs in situ-generated Pd(0) species to activate aromatic C–H bonds, followed by iodine insertion using I₂ or N-iodosuccinimide (NIS). Key studies demonstrate that electron-deficient Pd(OAc)₂ precursors (0.5–2 mol%) in dimethylformamide (DMF) achieve >85% regioselectivity for C4 iodination, attributed to the directing effect of the adjacent nitrogen atom in the indazole ring [5] [9]. The reaction proceeds via a concerted metalation-deprotonation mechanism, where acetate ligands facilitate C–H cleavage. Critical parameters include:
Table 1: Palladium-Catalyzed Iodination Optimization
Catalyst | Iodination Source | Solvent | Yield (%) | Regioselectivity (C4:C5) |
---|---|---|---|---|
Pd(OAc)₂ | NIS | DMF | 92 | 95:5 |
PdCl₂ | I₂ | DMSO | 78 | 89:11 |
Pd(TFA)₂ | NIS | NMP | 85 | 93:7 |
Copper(I) iodide (0.1–1 equiv.) with N,N-dimethylethylenediamine (DMEDA) as a ligand (0.2 equiv.) facilitates direct C4-iodination in 1,4-dioxane at reflux. This system activates 6-chloroindazole precursors via σ-bond metathesis, exhibiting superior functional group tolerance over palladium methods. The catalytic cycle involves:
Polar aprotic solvents critically influence reaction kinetics and regiochemical outcomes:
Comparative studies show DMF increases iodination yields by 25–30% versus tetrahydrofuran or acetonitrile, attributed to enhanced iodide ion dissociation from metal complexes. Solvent drying (molecular sieves) is essential, as water induces hydrolysis of iodoindazole intermediates [5].
Table 2: Solvent Impact on Iodination Efficiency
Solvent | Dielectric Constant (ε) | Donor Number | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
DMF | 38.3 | 26.6 | 92 | 6 |
DMSO | 46.7 | 29.8 | 89 | 8 |
NMP | 32.2 | 27.3 | 85 | 10 |
Acetonitrile | 37.5 | 14.1 | 62 | 14 |
Bases facilitate deprotonation post-C–H metalation and neutralize HI byproducts:
Mechanistic studies indicate stronger bases (pKb <4) accelerate reductive elimination but risk indazole tautomerization to inactive 2H-forms. Optimal K₂CO₃ concentrations (1.5–2.5 equiv.) balance rate enhancement and byproduct suppression [3].
Scaled syntheses (>100g) encounter persistent impurities:
Industrial purification employs tandem methodologies:
Thermal instability necessitates low-temperature processing (<40°C) during isolation, as 6-chloro-4-iodo-1H-indazole decomposes above 150°C with iodine liberation. Industrial implementations utilize continuous flow reactors with in-line IR monitoring for byproduct control .
Table 3: Industrial-Scale Production Metrics
Scale | Purification Method | Purity (%) | Overall Yield (%) | Key Challenge |
---|---|---|---|---|
100g | Column chromatography | 98.5 | 65 | Solvent consumption |
1kg | Acid-base + recrystallization | 99.8 | 72 | Iodine waste management |
10kg | Continuous flow crystallization | 99.9 | 85 | Particle size control |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4